

# CC-90003 Clinical Trial Termination: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CC-90003  |           |
| Cat. No.:            | B15610410 | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the termination of the **CC-90003** clinical trial. The information is presented in a question-and-answer format to directly address potential inquiries.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the CC-90003 clinical trial?

The Phase Ia clinical trial for **CC-90003** (NCT02313012) was terminated due to a combination of factors, primarily:

- Lack of Objective Responses: The trial failed to demonstrate sufficient anti-tumor activity in the patients enrolled.[1][2]
- Unfavorable Pharmacokinetic (PK) Profile: The pharmacokinetic parameters of CC-90003
  were found to be highly variable among patients, and the drug showed accumulation after
  multiple doses.[1][2]
- Unanticipated Neurotoxicity: The trial observed grade 1-3 neurotoxicity, including dizziness, gait disturbance, and paresthesias, particularly at higher doses.[1][2]

Q2: What was the mechanism of action for CC-90003?



### Troubleshooting & Optimization

Check Availability & Pricing

**CC-90003** is an orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, **CC-90003** was designed to block the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.

Below is a diagram illustrating the targeted signaling pathway.





Click to download full resolution via product page



**Diagram 1:** Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **CC-90003**.

## **Troubleshooting and Experimental Design**

Q3: What were the key parameters of the CC-90003 Phase Ia clinical trial?

The first-in-human study of **CC-90003** was a Phase Ia dose-escalation trial in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations.[1][2]

| Parameter                                | Details                                                                                                        |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Clinical Trial ID                        | NCT02313012                                                                                                    |
| Number of Patients                       | 19                                                                                                             |
| Patient Population                       | Patients with relapsed or refractory solid tumors with KRAS (n=15), NRAS (n=1), or BRAF (n=3) mutations.[1][2] |
| Dosing Regimen                           | Oral CC-90003 administered in escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1][2]               |
| Maximum Tolerated Dose (MTD)             | 120 mg/day.[1][2]                                                                                              |
| Dose-Limiting Toxicities (DLTs) at 160mg | Grade 3 transaminase elevations (n=2) and hypertension (n=1).[1][2]                                            |

Q4: What adverse events were observed in the CC-90003 trial?

The most frequently reported adverse events (AEs) were generally Grade 1 or 2. However, Grade 1-3 neurotoxicity was a significant concern at higher doses.



| Adverse Event Category | Specific Events                                 |
|------------------------|-------------------------------------------------|
| Constitutional         | Asthenia, fatigue                               |
| Gastrointestinal       | Anorexia, nausea/vomiting, diarrhea             |
| Hepatic                | Transaminase elevations                         |
| Neurologic             | Dizziness, gait disturbance, paresthesias[1][2] |

Q5: What methodologies were used to assess drug activity and safety in the trial?

The clinical trial employed standard methodologies for a Phase I study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of **CC-90003**.

- Safety Assessment: Monitored through adverse event reporting, chemistry and hematology panels, physical examinations, ECGs, and cardiac imaging (ECHO/MUGA scans).[1][2]
- Response Assessment: Tumor response was evaluated according to RECIST 1.1 criteria.[1]
   [2]
- Pharmacodynamic Assessment: A proprietary ELISA-based assay was used to measure the levels of ERK unbound to CC-90003 in peripheral blood mononuclear cells (PBMCs).[1][2]
   Levels of free ERK were reduced by ≥80% from baseline at doses ≥ 80 mg/day.[1][2]

The general workflow for this type of clinical trial is illustrated below.





Click to download full resolution via product page

Diagram 2: Generalized experimental workflow for the CC-90003 Phase Ia clinical trial.



Q6: What can be learned from the termination of the **CC-90003** trial for future drug development?

The termination of the **CC-90003** trial highlights several key considerations for the development of ERK inhibitors and other targeted therapies:

- Therapeutic Window: Achieving a therapeutic concentration that is both effective and welltolerated is critical. For CC-90003, the doses required for target engagement were associated with unacceptable toxicities.
- Pharmacokinetic Variability: High inter-patient variability in drug exposure can complicate dose selection and may contribute to inconsistent efficacy and safety outcomes.
- Predictive Preclinical Models: The unanticipated neurotoxicity observed in humans, which
  was not predicted by rodent models, underscores the need for more predictive preclinical
  toxicology models.[2]
- Combination Therapies: While CC-90003 monotherapy was not successful, preclinical data suggested potential efficacy in combination with other agents, such as docetaxel.[3] This suggests that the role of ERK inhibitors in combination regimens may warrant further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CC-90003 Clinical Trial Termination: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15610410#why-was-the-cc-90003-clinical-trial-terminated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com